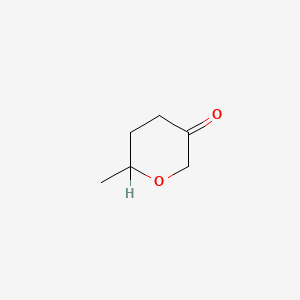![molecular formula C6H7N3O B6269078 N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine CAS No. 242458-29-3](/img/no-structure.png)
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C6H7N3O. It is also known by its IUPAC name, (1Z)-1-(2-pyrazinyl)ethanone oxime . This compound is characterized by the presence of a pyrazine ring and an oxime functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the reaction of pyrazine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the pyrazine ring can interact with biological macromolecules, affecting their function. These interactions can lead to antimicrobial and enzyme inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(pyrazin-2-yl)ethylidene)hydrazine: Similar structure but with a hydrazine group instead of an oxime.
N-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.
Uniqueness
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its hydrazine and isonicotinohydrazide analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves the condensation of pyrazin-2-yl-ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Pyrazin-2-yl-ethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve pyrazin-2-yl-ethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] } | |
Numéro CAS |
242458-29-3 |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.1 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



